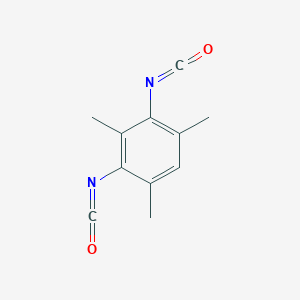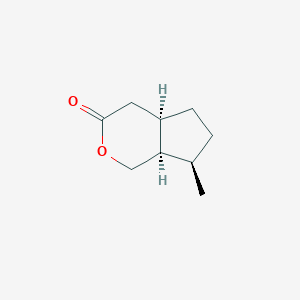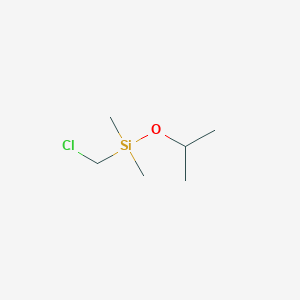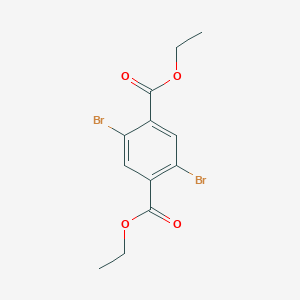
PHENYL-O-TOLYL-PHOSPHINIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHENYL-O-TOLYL-PHOSPHINIC ACID is an organophosphorus compound with the molecular formula C13H13O2P It is a derivative of phosphinic acid where the hydrogen atoms are replaced by phenyl and o-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PHENYL-O-TOLYL-PHOSPHINIC ACID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with o-tolyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phosphinic acid, phenyl-o-tolyl- often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
PHENYL-O-TOLYL-PHOSPHINIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl or o-tolyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinic acids .
Aplicaciones Científicas De Investigación
PHENYL-O-TOLYL-PHOSPHINIC ACID has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a bioisostere in the design of enzyme inhibitors and other biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphinic acid, phenyl-o-tolyl- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. The specific pathways involved depend on the particular application and target molecule .
Comparación Con Compuestos Similares
PHENYL-O-TOLYL-PHOSPHINIC ACID can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the o-tolyl group, resulting in different chemical properties and reactivity.
o-Tolylphosphinic acid: Lacks the phenyl group, leading to variations in its applications and effectiveness.
Phosphonic acids: Contain a P=O bond instead of the P-H bond found in phosphinic acids, resulting in different chemical behavior and uses.
Propiedades
Número CAS |
18593-18-5 |
|---|---|
Fórmula molecular |
C13H13O2P |
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
(2-methylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O2P/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3,(H,14,15) |
Clave InChI |
JTGJSHWRMGFNQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
SMILES canónico |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Sinónimos |
(2-Methylphenyl)phenylphosphinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















